molecular formula C12H15ClN4S B7744738 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine

3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine

Cat. No.: B7744738
M. Wt: 282.79 g/mol
InChI Key: WRUJGJPCYKXOER-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a propyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 3-chlorobenzyl chloride, which is then reacted with sodium methylthiolate to form 3-chlorobenzyl methyl sulfide. This intermediate is further reacted with propylhydrazine to form the desired triazole derivative under appropriate conditions, such as refluxing in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
  • 3-[(3-Fluorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
  • 3-[(3-Methylphenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine

Uniqueness

Compared to similar compounds, 3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. For example, the chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its efficacy as an antimicrobial or anticancer agent .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4S/c1-2-4-11-15-16-12(17(11)14)18-8-9-5-3-6-10(13)7-9/h3,5-7H,2,4,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUJGJPCYKXOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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